Cas no 91774-25-3 (2-(Trimethylammonium)ethylmethanethiosulfonate Bromide)

2-(Trimethylammonium)ethylmethanethiosulfonate Bromide is a reactive thiosulfonate compound commonly used in bioconjugation and protein modification applications. Its key advantage lies in its ability to selectively modify cysteine residues via disulfide bond formation, enabling precise labeling or crosslinking of biomolecules. The quaternary ammonium group enhances water solubility, facilitating reactions in aqueous environments. This reagent is particularly valuable in structural biology and proteomics studies, where controlled and efficient thiol-specific modifications are required. Its stability under physiological conditions and compatibility with a range of buffer systems make it a practical choice for researchers working with sensitive biological samples. The compound's reactivity can be further tuned by adjusting pH and reducing conditions.
2-(Trimethylammonium)ethylmethanethiosulfonate Bromide structure
91774-25-3 structure
Product Name:2-(Trimethylammonium)ethylmethanethiosulfonate Bromide
CAS No:91774-25-3
MF:C6H16BrNO2S2
MW:278.230738639832
CID:800113
PubChem ID:107933
Update Time:2025-06-08

2-(Trimethylammonium)ethylmethanethiosulfonate Bromide Chemical and Physical Properties

Names and Identifiers

    • Ethanaminium,N,N,N-trimethyl-2-[(methylsulfonyl)thio]-, bromide (1:1)
    • [2-(Trimethylammonium)ethyl]methanethiosulfonate Bromide
    • MTSET
    • (furan-2-yloxy)triisopropylsilane
    • 2-(triisopropylsiloxy)furan
    • 2-(trimethylammonium)ethyl methanethiosulfonate bromide
    • 2-triisopropylsilyloxyfuran
    • Methanethiosulfonate ethyl trimethylammonium bromide
    • Methansulfonyl-thiocholin-bromid
    • Silane,(2-furanyloxy)tris(1-methylethyl)
    • 91774-25-3
    • (2-(Trimethylammonium)ethyl)methanethiosulfonate
    • 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide
    • N,N,N-Trimethyl-2-((methylsulfonyl)thio)ethanaminium bromide
    • AKOS030239832
    • N,N,N-Trimethyl-2-((methylthio)sulfonyl)ethanaminium bromide
    • CHEMBL1253297
    • Ethanaminium, N,N,N-trimethyl-2-((methylthio)sulfonyl)-, bromide
    • FT-0675608
    • DZWJBKUVHJSHAR-UHFFFAOYSA-M
    • DTXSID50935217
    • N,N,N-Trimethyl-2-((methylsulfonyl)thio)ethanaminiumbromide
    • Mtset cpd
    • 155450-08-1
    • [2-(METHANESULFONYLSULFANYL)ETHYL]TRIMETHYLAZANIUM BROMIDE
    • trimethyl(2-methylsulfonylsulfanylethyl)azanium;bromide
    • 2-(Trimethylammonium)Ethyl-Methanethiosulfonate Bromide
    • N,N,N-Trimethyl-2-[(methylsulfonyl)thio]-ethanaminium Bromide
    • GLXC-01911
    • [2-(TRIMETHYLAMMONIUM)ETHYL] METHANETHIOSULFONATE BROMIDE
    • 2-(Trimethylammonium)ethylmethanethiosulfonate Bromide
    • Inchi: 1S/C6H16NO2S2.BrH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1
    • InChI Key: DZWJBKUVHJSHAR-UHFFFAOYSA-M
    • SMILES: [Br-].S(CC[N+](C)(C)C)S(C)(=O)=O

Computed Properties

  • Exact Mass: 276.98100
  • Monoisotopic Mass: 276.98058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.8Ų

Experimental Properties

  • Melting Point: 159-163°C
  • Stability/Shelf Life: Moisture Sensitive
  • PSA: 67.82000
  • LogP: -1.52980

2-(Trimethylammonium)ethylmethanethiosulfonate Bromide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T795900-250mg
[2-(Trimethylammonium)ethyl]methanethiosulfonate Bromide
91774-25-3
250mg
$ 178.00 2023-09-05
TRC
T795900-2.5g
[2-(Trimethylammonium)ethyl]methanethiosulfonate Bromide
91774-25-3
2.5g
$ 1409.00 2023-09-05
A2B Chem LLC
AH87936-10mg
N,N,N-Trimethyl-2-((methylsulfonyl)thio)ethanaminium bromide
91774-25-3 95%
10mg
$419.00 2024-05-20
A2B Chem LLC
AH87936-25mg
N,N,N-Trimethyl-2-((methylsulfonyl)thio)ethanaminium bromide
91774-25-3 95%
25mg
$710.00 2024-05-20
A2B Chem LLC
AH87936-250mg
N,N,N-Trimethyl-2-((methylsulfonyl)thio)ethanaminium bromide
91774-25-3
250mg
$1125.00 2024-07-18
A2B Chem LLC
AH87936-1.25g
N,N,N-Trimethyl-2-((methylsulfonyl)thio)ethanaminium bromide
91774-25-3
1.25g
$2400.00 2024-07-18
1PlusChem
1P00GWLC-50mg
[2-(TRIMETHYLAMMONIUM)ETHYL] METHANETHIOSULFONATE BROMIDE
91774-25-3
50mg
$106.00 2025-02-27

2-(Trimethylammonium)ethylmethanethiosulfonate Bromide Production Method

Additional information on 2-(Trimethylammonium)ethylmethanethiosulfonate Bromide

Introduction to 2-(Trimethylammonium)ethylmethanethiosulfonate Bromide (CAS No. 91774-25-3)

2-(Trimethylammonium)ethylmethanethiosulfonate Bromide, identified by the Chemical Abstracts Service Number (CAS No.) 91774-25-3, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This organothioether derivative features a unique structural motif combining a trimethylammonium group with an ethyl chain terminated by a methanethiosulfonate moiety, making it a versatile building block for various chemical applications.

The compound’s cationic nature, derived from the trimethylammonium part, imparts favorable solubility properties in polar solvents, which is advantageous for its use in solution-phase reactions and as an intermediate in the synthesis of more complex molecules. The methanethiosulfonate anion, on the other hand, introduces a sulfur-rich environment that can participate in diverse chemical transformations, including nucleophilic substitution reactions and coordination chemistry.

Recent advancements in medicinal chemistry have highlighted the potential of thioether-containing compounds as pharmacophores due to their ability to modulate biological targets with high specificity. The presence of both sulfur and nitrogen atoms in 2-(Trimethylammonium)ethylmethanethiosulfonate Bromide makes it an attractive candidate for designing novel therapeutic agents. For instance, thioethers have been shown to enhance drug bioavailability and metabolic stability, properties that are critical for the development of effective pharmaceuticals.

In the realm of drug discovery, this compound has been explored as a precursor for synthesizing sulfonamide derivatives, which are known for their broad spectrum of biological activities. The sulfonate group in methanethiosulfonate can be readily functionalized to introduce additional pharmacological motifs, enabling the creation of libraries of compounds for high-throughput screening. Such synthetic flexibility has made 2-(Trimethylammonium)ethylmethanethiosulfonate Bromide a valuable asset in academic and industrial research laboratories.

Moreover, the bromide counterion in this salt form ensures stability under standard storage conditions while also facilitating its handling and purification. This stability is particularly important for large-scale synthesis and subsequent applications in pharmaceutical manufacturing processes. The compound’s compatibility with various reaction conditions, including mild temperatures and neutral pH environments, further enhances its utility as an intermediate.

One notable application of 2-(Trimethylammonium)ethylmethanethiosulfonate Bromide is in the field of polymer chemistry. The thioether linkage can serve as a cross-linking agent or as a side chain modifier to improve material properties such as thermal stability and hydrophobicity. Researchers have utilized this compound to develop novel polymers with tailored functionalities for use in coatings, adhesives, and specialty materials.

The compound’s role in bioconjugation chemistry is also noteworthy. The ability to attach thioether-functionalized molecules to biomolecules like peptides and proteins has opened up new avenues for drug delivery systems and diagnostic tools. For example, methanethiosulfonate derivatives have been employed to modify antibodies or enzymes, enhancing their binding affinity or stability in biological environments.

From an industrial perspective, 2-(Trimethylammonium)ethylmethanethiosulfonate Bromide represents a cost-effective intermediate that can be scaled up for commercial production without compromising quality. Its synthesis involves well-established organic transformations, ensuring reproducibility and consistency across batches. This reliability is essential for industries that require high-purity compounds for their final products.

The environmental impact of using 2-(Trimethylammonium)ethylmethanethiosulfonate Bromide has also been assessed. Studies indicate that the compound is biodegradable under certain conditions, minimizing potential ecological risks associated with its disposal. Furthermore, its low toxicity profile makes it suitable for applications where human exposure may occur, provided proper handling protocols are followed.

In conclusion,2-(Trimethylammonium)ethylmethanethiosulfonate Bromide (CAS No. 91774-25-3) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features make it an indispensable tool in pharmaceutical research, polymer science, and bioconjugation chemistry. As research continues to uncover new applications for thioether-containing compounds,2-(Trimethylammonium)ethylmethanethiosulfonate Bromide is poised to remain at the forefront of chemical innovation.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent